molecular formula C14H11ClN2O2S2 B2873736 3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-31-5

3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2873736
CAS No.: 899966-31-5
M. Wt: 338.82
InChI Key: OKFRZWKJNCULCQ-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic benzothiadiazine derivative of significant interest in early-stage drug discovery and biochemical research. This compound is part of a class of halogenated benzothiadiazine derivatives being investigated for their potent antineoplastic effects. Structure-activity relationship (SAR) studies on this scaffold have identified derivatives with promising activity in cellular models of aggressive cancers, including triple-negative breast cancer (TNBC), demonstrating high selectivity over non-malignant cells and potency greater than some clinical agents . The exact mechanism of action for this chemotype is an area of active investigation. While the parent compound, diazoxide, was initially explored as a mitochondrial complex II (succinate dehydrogenase) inhibitor, recent research indicates that the cytotoxicity of potent halogenated derivatives is likely independent of complex II inhibition, pointing toward a novel, yet undefined, biological target . The incorporation of a halogen, such as chlorine, and specific thioether side chains, including the benzylthio moiety, is a critical structural feature for enhancing biological activity . This product is intended for research purposes to further elucidate the signaling pathways and molecular mechanisms underlying its anti-proliferative effects. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c15-11-7-5-10(6-8-11)9-20-14-16-12-3-1-2-4-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFRZWKJNCULCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₁ClN₂O₂S₂
  • Molecular Weight : 356.8 g/mol
  • CAS Number : 899750-28-8

The compound exhibits several biological activities primarily through its interaction with various cellular targets. Notably, it has been shown to act as an ATP-sensitive potassium channel opener, which plays a significant role in insulin secretion and vasorelaxation.

Inhibition of Insulin Release

Studies have indicated that this compound can inhibit insulin release from pancreatic beta cells. This effect is attributed to its action on ATP-sensitive potassium channels, which are crucial for regulating insulin secretion.

Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including renal and non-small cell lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anticancer Efficacy

A study evaluating the anticancer activity of related compounds found that derivatives of benzothiadiazine exhibited significant cytotoxicity against human colon cancer cell lines (HCT116). The most active compounds had IC₅₀ values in the low micromolar range (e.g., 4.363 μM), indicating strong potential for further development as anticancer agents .

Cardiovascular Effects

Research has shown that compounds in this class can exhibit vasorelaxant effects. For example, a comparative study on chloro-substituted derivatives revealed that certain analogues effectively promoted vasodilation in isolated smooth muscle tissues. The "6-chloro" derivatives were particularly noted for their potency in this regard .

Biological Activity Summary Table

Activity Mechanism/Effect Reference
Insulin Release InhibitionActs as an ATP-sensitive potassium channel opener
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells
VasorelaxationPromotes relaxation in vascular smooth muscle

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

Thiophene Isosteres (Thienothiadiazine Dioxides)

Replacement of the benzene ring in the benzo[e]thiadiazine system with thiophene (e.g., 6-chloro-4-ethyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) enhances activity as AMPA receptor potentiators. For instance, compound 24 (a thienothiadiazine dioxide) demonstrated cognitive enhancement in mice at 0.3 mg/kg orally, suggesting improved blood-brain barrier penetration compared to benzothiadiazines .

Pyridine- and Quinoline-Fused Analogues

Pyridothiadiazine dioxides (e.g., 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) exhibit selectivity for pancreatic K(ATP) channels over vascular tissues, making them promising antidiabetic agents. The pyridine ring reduces steric hindrance, favoring interactions with ion channels .

Substituent Effects

3-Position Modifications
  • This contrasts with IDRA-21 (7-chloro-3-methyl-benzo[e]thiadiazine 1,1-dioxide), where a methyl group at the 3-position confers AMPA receptor modulation but may limit bioavailability .
  • Allyl and Cyclopropyl Groups: Allyl-substituted thienothiadiazines (e.g., compound 27) show moderate AMPA potentiation, while cyclopropyl groups improve receptor binding affinity due to conformational rigidity .
4-Position Alkylation

Alkylation at the 4-position (e.g., 4-allyl or 4-cyclopropyl) in thienothiadiazines enhances AMPA receptor activity. For example, compound 27 (4-allyl-thieno[3,2-e]thiadiazine) showed a melting point of 85–86°C and distinct NMR shifts (δ 7.23 ppm for 5-H), indicating structural stability .

Anticancer Activity

Benzo[e]thiadiazine dioxides with heteroaryl substituents (e.g., 3-(pyridin-2-yl)-2H-benzo[e]thiadiazine 1,1-dioxide) inhibit renal and non-small cell lung cancer cell lines (IC50 < 10 µM). However, their PI3Kδ inhibitory activity is weaker than quinazolinones, though selectivity over PI3Kγ (>21-fold) is maintained .

Neurological Effects

  • AMPA Receptor Potentiation: Thienothiadiazines (e.g., compound 24) outperform benzothiadiazines in cognitive enhancement, likely due to improved pharmacokinetics .
  • IDRA-21 : As a benzothiadiazine derivative, it enhances glutamate receptor function but lacks the 4-chlorobenzylthio group, which may limit its metabolic stability compared to the target compound .

Potassium Channel Modulation

Pyridothiadiazines (e.g., 3-(alkylamino)-4H-pyrido[4,3-e]thiadiazine 1,1-dioxides) inhibit insulin release more potently than diazoxide (EC50 ~1 µM), with selectivity for pancreatic over vascular tissues. The 3-alkylamino group is critical for this activity .

Physicochemical Data

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Biological Target
Target Compound Not reported Expected aromatic ~7.5–8.5 (H) PI3Kδ, Cancer cells
4-Allyl-thieno[3,2-e]thiadiazine 27 85–86 7.23 (s, 1H, 5-H) AMPA receptors
IDRA-21 Not reported 7.52–8.85 (pyridine H) AMPA receptors
3-(Pyridin-2-yl)-benzo[e]thiadiazine 295–297 12.62 (br s, NH) Renal cancer cells

Preparation Methods

Sulfonamide Cyclization Approach

The most direct method involves cyclization of 2-aminobenzenesulfonamide derivatives:

Procedure :

  • Starting material : 2-Amino-5-chlorobenzenesulfonamide (1.0 equiv)
  • Cyclizing agent : Triphosgene (0.33 equiv) in anhydrous dichloromethane
  • Conditions : 0°C to room temperature, 12 h under nitrogen
  • Workup : Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄

This method yields the unsubstituted thiadiazine dioxide core in 68-72% purity, requiring subsequent functionalization.

Thiadiazine Precursor Modification

Alternative routes utilize pre-formed thiadiazine systems:

Key reaction :
$$
\text{C}7\text{H}5\text{ClN}2\text{O}2\text{S} + \text{ClCH}2\text{C}6\text{H}4\text{Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$

Reaction parameters:

  • Temperature: 80°C
  • Time: 8-12 h
  • Yield: 41-58%

Thioether Functionalization Strategies

Nucleophilic Aromatic Substitution

Direct displacement of halogen at C3:

Optimized conditions :

Parameter Specification
Substrate 3-Bromo-thiadiazine dioxide
Nucleophile 4-Chlorobenzyl mercaptan
Base DBU (1.5 equiv)
Solvent Anhydrous DMF
Temperature 60°C
Reaction time 6 h
Yield 63% ± 2%

Characterization data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 7.89-7.82 (m, 2H), 7.45 (d, J=8.2 Hz, 2H), 4.38 (s, 2H), 3.97 (s, 2H).

Oxidative Coupling Approach

For substrates lacking leaving groups:

Reaction scheme :
$$
\text{Thiadiazine-SH} + \text{4-Cl-BnCl} \xrightarrow[\text{Et}_3\text{N}]{\text{CuI}} \text{Target Compound}
$$

Critical parameters:

  • CuI loading: 10 mol%
  • Oxygen-free conditions
  • Yield: 47-52%

Recent advances enable concurrent core formation and side-chain introduction:

Representative procedure :

  • Charge reactor with:
    • 2-Amino-4-chlorobenzenesulfonamide (1.0 equiv)
    • 4-Chlorobenzyl disulfide (1.2 equiv)
    • PPh₃ (2.5 equiv)
  • Add anhydrous THF (0.2 M)
  • Heat to reflux (66°C) for 18 h
  • Cool, filter through Celite®, concentrate
  • Purify by flash chromatography (Hex:EA 3:1)

Performance metrics :

  • Isolated yield: 58%
  • Purity (HPLC): 98.3%
  • Reaction scale: Up to 50 g demonstrated

Industrial-Scale Considerations

Process Optimization Challenges

  • Thiol oxidation : Implement nitrogen blanket throughout synthesis
  • Byproduct formation : Control via temperature modulation (maintain <70°C)
  • Crystallization : Use ethanol/water (4:1) for optimal polymorph control

Cost Analysis

Component Cost Contribution
Starting materials 62%
Solvent recovery 18%
Catalyst 12%
Energy 8%

Analytical Characterization

Comprehensive profiling essential for quality control:

Spectroscopic data :

  • FT-IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 689 cm⁻¹ (C-S)
  • MS (ESI+): m/z 369.2 [M+H]⁺
  • XRD : Monoclinic P2₁/c space group, a=8.421 Å, b=12.673 Å, c=14.892 Å

Thermal properties :

  • Melting point: 218-220°C (dec.)
  • TGA: 5% weight loss at 245°C

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